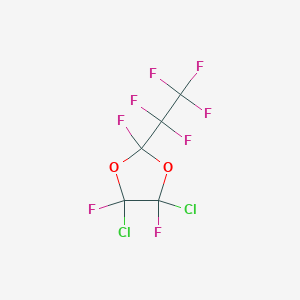

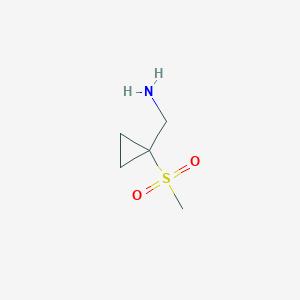

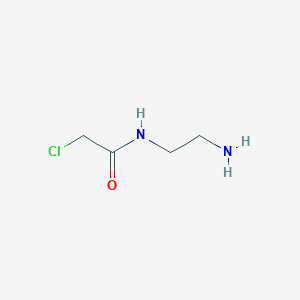

![molecular formula C9H9NOS B3225301 6-Ethoxybenzo[d]thiazole CAS No. 1247348-77-1](/img/structure/B3225301.png)

6-Ethoxybenzo[d]thiazole

Übersicht

Beschreibung

6-Ethoxybenzo[d]thiazole is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of 6-Ethoxybenzo[d]thiazole and its derivatives has been a subject of research in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of 6-Ethoxybenzo[d]thiazole is characterized by a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives, including 6-Ethoxybenzo[d]thiazole, are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs) . These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The synthesized compounds have small band gap energies ranging from 1.795 to 2.242 eV, demonstrating that the compounds have good reactivities .Wissenschaftliche Forschungsanwendungen

Cytotoxic and Antimicrobial Activities

6-Ethoxybenzo[d]thiazole derivatives, specifically N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide, have been identified for their significant cytotoxicity against cancer cell lines (A549, MCF7-MDR, and HT1080) and moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).

Corrosion Inhibition

In corrosion studies, 6-ethoxybenzo[d]thiazol-2-amine (EBT) has been shown to act as a cathodic inhibitor by adsorbing on the iron surface in diluted aqueous sulfuric acid, hindering metal ion transport and retarding hydrogen evolution (Berisha et al., 2015).

Anticonvulsant Agents

Derivatives of 6-ethoxybenzo[d]thiazole have shown promise as anticonvulsant agents, with certain compounds exhibiting significant activity against seizures in experimental models (Ugale et al., 2012).

Electronic and Thermodynamical Properties

A theoretical study of 6-ethoxybenzo[d][1,3]oxathiol-2-one, closely related to 6-ethoxybenzo[d]thiazole, demonstrated its electronic properties using DFT/B3LYP methods, indicating potential applications in material science (Kumar, 2018).

Anticancer Activity

In the synthesis of thiopeptide antibiotics, 6-ethoxybenzo[d]thiazole derivatives played a crucial role, showing activity against MRSA and malaria (Hughes et al., 2005).

Antitumor and Antiviral Activities

The synthesis of thiopyrano[2,3-d]thiazole derivatives from 5-ethoxymethylidene-4-thioxo-2-thiazolidinone, including 6-ethoxybenzo[d]thiazole variants, resulted in compounds with high antitumor and moderate antiviral activity (Atamanyuk et al., 2014).

Wirkmechanismus

Thiazole derivatives have been found to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase . They have been shown to be active against a broad spectrum of relevant Gram-positive and Gram-negative pathogens .

Safety and Hazards

According to the safety data sheet, 6-Ethoxybenzo[d]thiazole-2(3H)-thione is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is classified as Acute toxicity, oral,(Category 4), H302; Skin corrosion/irritation,(Category 2), H315; Serious eye damage/eye irritation,(Category 2A), H319; Specific target organ toxicity, single exposure; Respiratory tract irritation,(Category 3), H335 .

Zukünftige Richtungen

Thiazole derivatives, including 6-Ethoxybenzo[d]thiazole, have shown significant pharmacological potential and are considered important targets for antidiabetic drugs . The development of new antimicrobial agents and the rational use of conventional antibiotics are needed to face the global emergency of antibiotic resistance . The introduction of electron withdrawing groups increased the antibacterial activity of this class of compounds against S. aureus and B. subtilis, while electron donating groups were advantageous for the activity against E. coli .

Eigenschaften

IUPAC Name |

6-ethoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-11-7-3-4-8-9(5-7)12-6-10-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFIJNORLACKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxybenzo[d]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

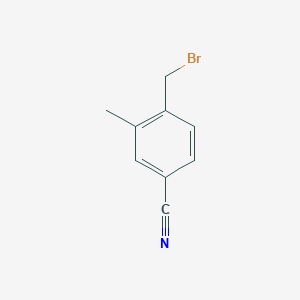

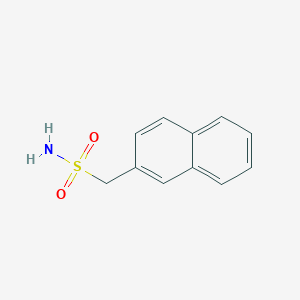

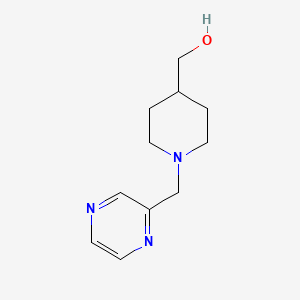

![4,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3225232.png)

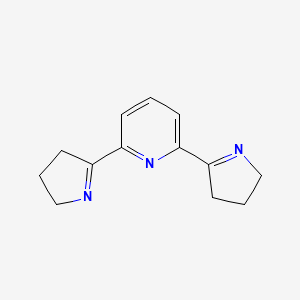

![[2,2'-Bipyridin]-5-amine dihydrochloride](/img/structure/B3225236.png)

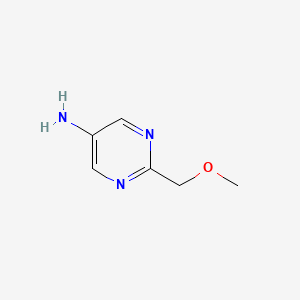

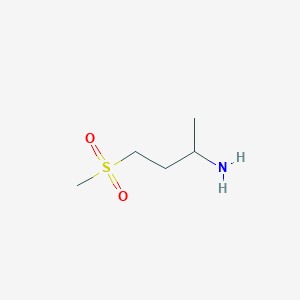

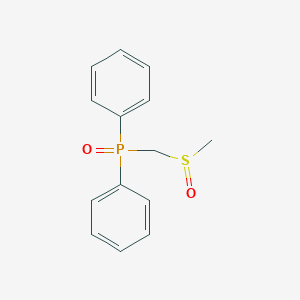

![2-Bromo-4,5-dichloro-1-[(4-ethylpiperazinyl)sulfonyl]benzene](/img/structure/B3225238.png)